2-Phenylcyclohexanone is a sterically demanding, alpha-arylated cyclic ketone that serves as a critical building block in advanced organic synthesis, pharmaceutical manufacturing, and asymmetric catalysis . Featuring a chiral center at the C2 position adjacent to the carbonyl group, it exists as a racemic mixture that is highly valued for its ability to undergo dynamic kinetic resolution (DKR) and highly stereoselective functionalizations [1]. In industrial and laboratory procurement, it is primarily sourced as a precursor for NMDA receptor antagonists, complex chiral lactones via Baeyer-Villiger oxidation, and alpha-amino ketones [2]. Its rigid bicyclic-like conformational preference, driven by the bulky phenyl substituent, provides strict stereocontrol compared to smaller alkyl-substituted cyclohexanones, making it an indispensable substrate for benchmarking novel chiral catalysts and synthesizing high-value active pharmaceutical ingredients (APIs) [3].
Substituting 2-phenylcyclohexanone with closely related analogs, such as 2-methylcyclohexanone or 4-phenylcyclohexanone, fundamentally disrupts both chemical processability and downstream application efficacy[1]. In pharmaceutical synthesis, such as the production of NMDA receptor antagonists, the alpha-phenyl group is an absolute requirement for the target pharmacophore; using 4-phenylcyclohexanone yields an inactive regioisomer that cannot form the necessary 1,1-disubstituted amine core [2]. Furthermore, in asymmetric catalysis, the steric bulk of the phenyl ring is critical for enforcing high facial selectivity during enolization or reduction. Replacing it with a smaller methyl group significantly degrades enantiomeric excess (ee) in direct amination and alkylation protocols, leading to unacceptable purity profiles in chiral manufacturing [1]. Consequently, buyers must procure the exact 2-phenyl-substituted isomer to maintain process reproducibility and API viability.
In the synthesis of alpha-amino ketones via chiral phosphoric acid catalysis, the steric environment of the alpha-substituent dictates the stereochemical outcome. When subjected to direct asymmetric amination using di-tert-butyl azodicarboxylate and a (R)-C8-TCYP catalyst, 2-phenylcyclohexanone achieves a high 97% enantiomeric excess (ee) [1]. In contrast, substituting this substrate with 2-methylcyclohexanone under identical conditions results in a significantly degraded enantioselectivity of 86% ee [1].
| Evidence Dimension | Enantiomeric excess (ee) in direct asymmetric amination |
| Target Compound Data | 2-Phenylcyclohexanone (97% ee) |
| Comparator Or Baseline | 2-Methylcyclohexanone (86% ee) |
| Quantified Difference | 11% absolute increase in enantiomeric purity |
| Conditions | (R)-C8-TCYP catalyst (10 mol%), xylenes (0.1 M), 45 °C, 60 h |
Procuring 2-phenylcyclohexanone is essential for workflows requiring the construction of highly enantiopure nitrogen-containing quaternary stereocenters, as smaller alkyl substitutes fail to provide adequate facial shielding.
2-Phenylcyclohexanone is a highly efficient substrate for Ru-catalyzed dynamic kinetic resolution (DKR), a process that circumvents the 50% yield limit of traditional kinetic resolution. Using a RuCl2[(S)-Xyl-SDP][(R,R)-DPEN] catalyst under hydrogen pressure, racemic 2-phenylcyclohexanone is quantitatively converted to (1S,2S)-cis-2-phenylcyclohexanol with 99% ee and >99% diastereoselectivity within just 2 hours [1]. This rapid stereoconvergence relies on the alpha-phenyl group's ability to facilitate rapid enolization and direct the catalyst approach, establishing it as a quantitatively superior benchmark compared to slower-reacting acyclic ketones.
| Evidence Dimension | Yield and enantiomeric excess via DKR |
| Target Compound Data | 2-Phenylcyclohexanone (Quantitative yield, 99% ee, 2 h reaction time) |
| Comparator Or Baseline | Standard kinetic resolution baseline (Maximum 50% theoretical yield) |
| Quantified Difference | >49% increase in absolute yield of the pure enantiomer over standard resolution |
| Conditions | RuCl2[(S)-Xyl-SDP][(R,R)-DPEN] (S/C = 2000), 2-propanol, t-BuOK, 50 atm H2, room temp |
For industrial scale-up of chiral cyclic alcohols, utilizing this specific ketone enables complete conversion of a racemic mixture into a single stereoisomer, drastically reducing waste and purification costs.
The exact positioning of the phenyl ring on the cyclohexanone core is a non-negotiable procurement requirement for synthesizing specific neuroactive APIs. 2-Phenylcyclohexanone is utilized to synthesize 2-amino-2-phenylcyclohexanone via amination and reduction, which forms the critical 1,1-disubstituted pharmacophore required for NMDA receptor antagonism[1]. Procuring the regioisomer 4-phenylcyclohexanone would place the phenyl ring at the para position relative to the amine, completely abolishing the required spatial geometry for receptor binding [1].
| Evidence Dimension | Pharmacophore geometry viability |
| Target Compound Data | 2-Phenylcyclohexanone (Yields active 1,1-disubstituted alpha-amino core) |
| Comparator Or Baseline | 4-Phenylcyclohexanone (Yields inactive 1,4-disubstituted geometry) |
| Quantified Difference | Binary suitability (Active precursor vs. Inactive precursor) |
| Conditions | Synthesis of NMDA receptor antagonists via alpha-amination |
Buyers sourcing intermediates for ketamine-analogs or related NMDA antagonists must strictly specify the 2-phenyl isomer to ensure the downstream API possesses the correct binding affinity.
The steric bulk of 2-phenylcyclohexanone requires specific biocatalytic matching for green chemistry applications, such as Baeyer-Villiger oxidations to form chiral lactones. While wild-type phenylacetone monooxygenase (PAMO) shows almost no activity toward 2-phenylcyclohexanone, engineered mutants (e.g., P253F/G254A/R258M/L443F) exhibit significantly increased activity, successfully accommodating the bulky alpha-phenyl ring [1]. This binary activity profile demonstrates that 2-phenylcyclohexanone cannot be processed using generic, off-the-shelf wild-type enzymes that work for smaller substrates like cyclopentanone.
| Evidence Dimension | Biocatalytic conversion activity |
| Target Compound Data | 2-Phenylcyclohexanone with mutant PAMO (High activity) |
| Comparator Or Baseline | 2-Phenylcyclohexanone with wild-type PAMO (Almost no activity) |
| Quantified Difference | Binary shift from inactive to highly active based on enzyme active-site engineering |
| Conditions | Baeyer-Villiger biooxidation using Thermobifida fusca PAMO variants |
Procurement teams must align the purchase of 2-phenylcyclohexanone with the sourcing of specifically engineered mutant enzymes to ensure successful scale-up of biocatalytic lactonization.
Driven by its ability to achieve 97% ee in direct asymmetric amination, 2-phenylcyclohexanone is a highly effective starting material for synthesizing nitrogen-containing quaternary stereocenters. It is heavily procured by pharmaceutical R&D labs developing NMDA receptor antagonists, where the specific 1,1-disubstituted alpha-amino-alpha-phenyl geometry is strictly required for biological activity [1].
Because it undergoes rapid and quantitative dynamic kinetic resolution (DKR) under Ru-catalysis, this compound is highly suited for processes requiring 100% theoretical yield of a single enantiomer. Manufacturers of chiral building blocks prioritize 2-phenylcyclohexanone over standard kinetic resolution substrates to eliminate the 50% waste inherent in non-dynamic processes [2].
2-Phenylcyclohexanone is utilized in advanced green chemistry workflows for the synthesis of complex, bulky lactones via Baeyer-Villiger oxidation. Its specific steric profile makes it a highly selective substrate for engineered monooxygenases (such as PAMO mutants), allowing for the environmentally friendly production of chiral lactone intermediates used in agrochemicals and advanced materials[3].